5-Lipoxygenase (5-LOX) Inhibition: A 10-Fold Loss of Activity Compared to a Non-Halogenated Scaffold Analog
In a direct comparison using the same recombinant human 5-LOX enzyme assay, the target compound 3-(6,7-dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid (BDBM50591538) exhibited an IC50 of >10,000 nM, indicating essentially no inhibition. In contrast, a closely related analog, 5,8-dioxo-5,8-dihydronaphthalene-2-carboxylic acid (BDBM50620369), which lacks the 6,7-dichloro and propanoic acid side chain features, showed a measurable IC50 of 1,000 nM in the same experimental system [1]. This represents a quantitative, >10-fold reduction in potency driven by the specific structural differences of the target compound.
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (BindingDB ID: BDBM50591538) |
| Comparator Or Baseline | 5,8-dioxo-5,8-dihydronaphthalene-2-carboxylic acid; IC50 = 1,000 nM (BindingDB ID: BDBM50620369) |
| Quantified Difference | >10-fold reduction in potency (Target vs. Comparator) |
| Conditions | Human recombinant 5-LOX expressed in Escherichia coli BL21(DE3); reduction in all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
This stark difference provides a clear scientific rationale for selecting this compound as a negative control or a tool to investigate the structural determinants of 5-LOX inhibition, where the dichloro substitution actively disrupts target binding.
- [1] BindingDB. Comparative IC50 data for BDBM50591538 and BDBM50620369 against human recombinant 5-LOX. View Source
